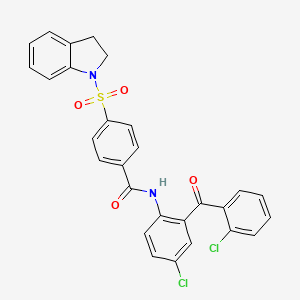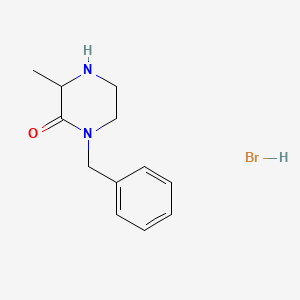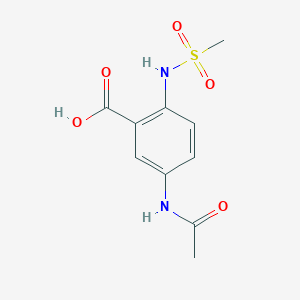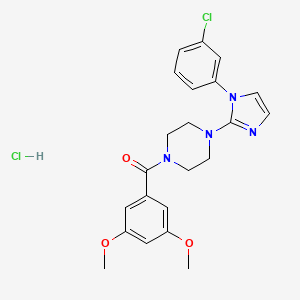
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of the protein kinases that are involved in the regulation of cell growth and division, making it a promising candidate for the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide involves the selective inhibition of protein kinases that are involved in the regulation of cell growth and division. This compound binds to the ATP-binding site of these kinases, preventing them from phosphorylating their downstream targets and thereby inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its selective inhibition of protein kinases involved in cell growth and division, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide for lab experiments is its selectivity for certain protein kinases, which allows for targeted inhibition of specific cellular pathways. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide. One area of interest is the development of new targeted cancer therapies based on this compound, either alone or in combination with other drugs. Another potential direction is the study of the physiological effects of this compound in other disease contexts, such as inflammation or autoimmune disorders. Additionally, further research is needed to optimize the synthesis and formulation of this compound for use in experimental settings.
Métodos De Síntesis
The synthesis of N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide involves several steps, including the reaction of 4-chloro-2-nitrobenzoic acid with 2-chlorobenzoyl chloride to form 4-chloro-2-(2-chlorobenzoyl)nitrobenzene. This compound is then reacted with 4-(indolin-1-ylsulfonyl)aniline in the presence of a palladium catalyst to form the final product.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. This compound has been shown to selectively inhibit the activity of certain protein kinases that are involved in the regulation of cell growth and division, making it a promising candidate for the development of targeted cancer therapies.
Propiedades
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20Cl2N2O4S/c29-20-11-14-25(23(17-20)27(33)22-6-2-3-7-24(22)30)31-28(34)19-9-12-21(13-10-19)37(35,36)32-16-15-18-5-1-4-8-26(18)32/h1-14,17H,15-16H2,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMOCFSYGSNQMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)Cl)C(=O)C5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoxaline](/img/structure/B2999906.png)

![2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B2999911.png)
![1-[(3,4-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one](/img/structure/B2999912.png)


![4-[5-(2,5-dichloro-3-thienyl)-1H-pyrazol-1-yl]phenyl methyl ether](/img/structure/B2999918.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzamide](/img/structure/B2999921.png)